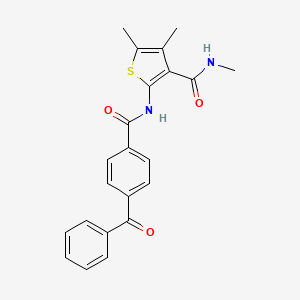

2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-13-14(2)28-22(18(13)21(27)23-3)24-20(26)17-11-9-16(10-12-17)19(25)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTMQLYCCJLPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzoyl chloride with 2-amino-3,4,5-trimethylthiophene-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of N-alkylated amides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the thiophene ring can enhance its cytotoxic effects against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes, leading to cell death. Preliminary studies indicate that 2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Materials Science Applications

Polymer Synthesis

In materials science, the compound has been utilized as a building block for synthesizing novel polymers. Its unique thiophene structure allows for the incorporation into conjugated polymers, which are essential in organic electronics. Research indicates that polymers derived from this compound exhibit desirable electrical conductivity and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Nanotechnology

The compound's functional groups enable it to act as a stabilizing agent in nanoparticle synthesis. Studies have shown that when combined with metal nanoparticles, it can enhance the stability and dispersibility of these nanoparticles in various solvents. This property is crucial for applications in drug delivery systems where nanoparticle stability is paramount for effective targeting and release of therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound involved testing its effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. This highlights the potential of this compound as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited an MIC of 32 µg/mL against both bacterial strains, indicating strong potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Differences:

Tautomerism : Unlike triazole-thiones [7–9], which exhibit thione-thiol tautomerism (evidenced by absence of S-H IR bands and presence of C=S stretches), the thiophene derivative lacks such dynamic equilibria due to its aromatic stabilization .

Bioactivity Implications : Triazole-thiones often target enzymes via sulfur-mediated interactions (e.g., metalloenzymes), whereas the carboxamide and benzamido groups in the thiophene derivative may favor hydrogen bonding with biological targets .

Molecular Geometry and Conformational Analysis

- Ring Puckering: The thiophene core is planar due to aromaticity, contrasting with puckered conformations in non-aromatic heterocycles (e.g., cyclopentane derivatives). Cremer-Pople parameters () could quantify puckering in flexible analogs but are irrelevant here .

- Crystal Packing: Tools like Mercury CSD 2.0 () enable visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

The compound “2-(4-benzoylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is characterized by a thiophene ring substituted with various functional groups. The presence of the amide and benzoyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes. The amide group can participate in hydrogen bonding with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : The benzoyl and thiophene moieties may interact with specific receptors, influencing signaling pathways. This could be relevant in therapeutic areas such as cancer or inflammation.

Case Studies

- Anticancer Activity : Several studies have reported that thiophene derivatives exhibit anticancer properties through apoptosis induction in cancer cell lines. For instance, compounds with similar scaffolds have shown efficacy against breast and colon cancer cells.

- Antimicrobial Properties : Thiophene-containing compounds have been evaluated for their antibacterial and antifungal activities. Studies indicate that modifications to the thiophene ring can enhance activity against resistant strains.

Research Findings

A review of literature reveals several key findings regarding the biological activity of thiophene derivatives:

- Cytotoxicity : A study demonstrated that derivatives similar to the target compound showed IC50 values in the low micromolar range against various cancer cell lines.

- Selectivity : Some compounds exhibited selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.